

4-Fluoro-3-propylbenzoic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: **4-Fluoro-3-propylbenzoic acid**

Cat. No.: **B1314723**

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An In-depth Technical Guide to 4-Fluoro-3-propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-3-propylbenzoic acid**, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, nomenclature, and available physicochemical properties. It also explores a potential synthetic pathway and its hypothetical role as a building block in the development of targeted protein degraders.

Chemical Structure and IUPAC Name

4-Fluoro-3-propylbenzoic acid is a benzoic acid derivative substituted with a fluorine atom at the 4-position and a propyl group at the 3-position.

IUPAC Name: **4-Fluoro-3-propylbenzoic acid**

Chemical Structure:

The structural formula confirms the arrangement of the functional groups on the benzene ring.

Physicochemical and Identification Data

To date, detailed experimental data on the physicochemical properties of **4-Fluoro-3-propylbenzoic acid** is limited in publicly accessible literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled. It is important to note that some properties of related compounds, 4-Fluoro-3-methylbenzoic acid and 4-Fluorobenzoic acid, are included for comparative context.

Property	4-Fluoro-3-propylbenzoic acid	4-Fluoro-3-methylbenzoic acid	4-Fluorobenzoic acid
CAS Number	445018-80-4[1]	403-15-6	456-22-4
Molecular Formula	C ₁₀ H ₁₁ FO ₂ [1]	C ₈ H ₇ FO ₂	C ₇ H ₅ FO ₂
Molecular Weight	182.19 g/mol [1]	154.14 g/mol	140.11 g/mol
Appearance	White to off-white solid	White crystalline powder	White solid
Melting Point	Data not available	164-168 °C	184 °C
Boiling Point	Data not available	~266.3 °C (Predicted)	253.7 °C
Solubility	Data not available	Data not available	1200 mg/L in water
pKa	Data not available	~4.21 (Predicted)	4.14
SMILES	CCCc1cc(C(=O)O)ccc1F	Cc1cc(C(=O)O)ccc1F	O=C(O)c1ccc(F)cc1

Potential Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-3-propylbenzoic acid** is not readily available in the scientific literature, a plausible synthetic route can be proposed based on established organometallic cross-coupling reactions. A common method for the synthesis of substituted benzoic acids is the carboxylation of an organometallic reagent derived from the corresponding aryl halide.

Hypothetical Synthesis of **4-Fluoro-3-propylbenzoic acid**:

A potential two-step synthesis could involve the Suzuki coupling of a boronic acid derivative with an iodo- or bromo-substituted propylbenzene, followed by oxidation of a suitable functional group to the carboxylic acid. Alternatively, a more direct approach is outlined below:

Step 1: Grignard Reagent Formation

- Reactants: 1-Bromo-4-fluoro-3-propylbenzene and magnesium turnings.
- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
- Procedure:
 1. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
 2. Add a small crystal of iodine to initiate the reaction.
 3. Slowly add a solution of 1-bromo-4-fluoro-3-propylbenzene in the anhydrous solvent to the magnesium turnings with gentle stirring.
 4. The reaction mixture is typically heated to reflux to ensure the complete formation of the Grignard reagent, (4-fluoro-3-propylphenyl)magnesium bromide.

Step 2: Carboxylation

- Reactant: The freshly prepared Grignard reagent and solid carbon dioxide (dry ice).
- Procedure:
 1. The ethereal solution of the Grignard reagent is cooled in an ice-salt bath.
 2. An excess of crushed dry ice is slowly added to the cooled solution with vigorous stirring. The Grignard reagent reacts with the carbon dioxide to form a magnesium carboxylate salt.
 3. After the addition is complete, the reaction mixture is allowed to warm to room temperature.

4. The reaction is then quenched by the slow addition of a dilute acid (e.g., 10% HCl) to protonate the carboxylate salt.
5. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
6. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **4-Fluoro-3-propylbenzoic acid**.
7. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

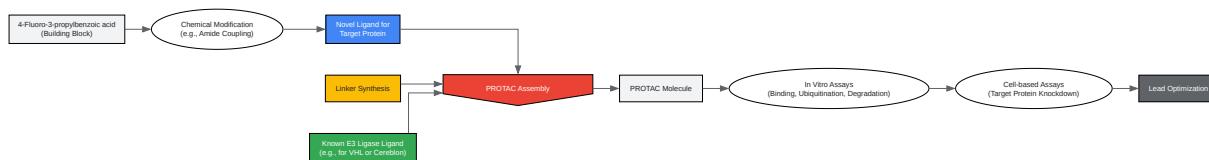
Potential Application in Targeted Protein Degradation

The classification of **4-Fluoro-3-propylbenzoic acid** as a "protein degrader building block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands. **4-Fluoro-3-propylbenzoic acid** could serve as a precursor to a novel ligand for a target protein or as a component of the linker.

Hypothetical Workflow for PROTAC Development

The following diagram illustrates a simplified, hypothetical workflow for the development of a PROTAC using a derivative of **4-Fluoro-3-propylbenzoic acid** as a key building block.



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A simplified workflow for PROTAC development.

In this hypothetical workflow, **4-Fluoro-3-propylbenzoic acid** is chemically modified, for instance, through amide coupling, to generate a novel ligand that can bind to a specific target protein. This ligand is then connected via a linker to a known E3 ligase ligand to assemble the final PROTAC molecule. The efficacy of the synthesized PROTAC is then evaluated through a series of in vitro and cell-based assays to confirm its ability to induce the degradation of the target protein. Promising candidates would then undergo lead optimization.

Conclusion

4-Fluoro-3-propylbenzoic acid is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data is not yet widely available, its structural features suggest its potential as a versatile building block, particularly in the burgeoning field of targeted protein degradation. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.

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References

- 1. calpaclab.com [calpaclab.com]
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